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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trichloropropane

Cat. No.: B085221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

halogenated hydrocarbon 3-Bromo-1,1,1-trichloropropane (CAS No. 13749-37-6). The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the methodologies for their acquisition. This information is

critical for the identification, characterization, and quality control of this compound in research

and development settings.

Spectroscopic Data Summary
The empirical formula for 3-Bromo-1,1,1-trichloropropane is C₃H₄BrCl₃, with a molecular

weight of 226.33 g/mol . Its structure consists of a propane backbone with a bromine atom at

the C3 position and three chlorine atoms at the C1 position. This substitution pattern gives rise

to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-
Bromo-1,1,1-trichloropropane, both ¹H and ¹³C NMR data provide key insights into its

molecular framework.

¹H NMR Data
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The ¹H NMR spectrum of 3-Bromo-1,1,1-trichloropropane is expected to show two distinct

signals corresponding to the two non-equivalent methylene (-CH₂-) groups.

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

1 ~3.4 - 3.6 Triplet 2H -CH₂Br

2 ~3.1 - 3.3 Triplet 2H -CH₂CCl₃

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly

based on solvent and experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-1,1,1-trichloropropane will exhibit three

signals, one for each of the unique carbon atoms in the molecule.

Signal Chemical Shift (ppm) Assignment

1 ~80 - 90 -CCl₃

2 ~45 - 55 -CH₂CCl₃

3 ~25 - 35 -CH₂Br

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly

based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 3-Bromo-1,1,1-trichloropropane is

characterized by the following key absorption bands.[1] The spectrum was obtained from a

neat sample.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 - 2850 Medium-Strong C-H stretching (alkane)

~1440 Medium C-H bending (scissoring)

~700 - 800 Strong C-Cl stretching

~650 - 550 Strong C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Bromo-1,1,1-trichloropropane, electron ionization (EI) is a common

method for generating the mass spectrum.

The mass spectrum of 3-Bromo-1,1,1-trichloropropane will show a molecular ion peak (M⁺)

corresponding to its molecular weight. Due to the isotopic abundance of bromine (⁷⁹Br and

⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The

most abundant fragment ions observed in the GC-MS analysis are:[1]

m/z Relative Intensity Assignment (Proposed)

109 High [C₂H₂Cl₂]⁺

191 Medium [C₃H₄⁷⁹Br³⁵Cl₂]⁺

189 Medium [C₃H₄⁷⁹Br³⁵Cl₂ - H₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: A solution of 3-Bromo-1,1,1-trichloropropane is prepared by dissolving

approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,
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DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90, is used for data

acquisition.[1]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased

and baseline corrected.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

carbon.

A longer acquisition time and a greater number of scans are typically required due to the

lower natural abundance of ¹³C.

The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of 3-Bromo-1,1,1-trichloropropane is

placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.
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The sample is placed in the instrument's sample compartment.

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 3-Bromo-1,1,1-trichloropropane, gas

chromatography (GC) is an ideal method for sample introduction, allowing for separation from

any impurities.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source is used.

Data Acquisition:

A small volume of a dilute solution of the sample is injected into the GC.

The compound travels through the GC column and is separated based on its boiling point

and interactions with the stationary phase.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 3-Bromo-1,1,1-trichloropropane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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